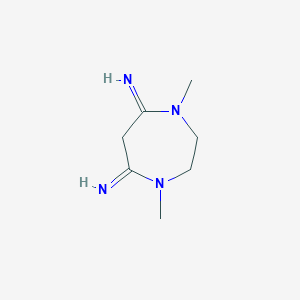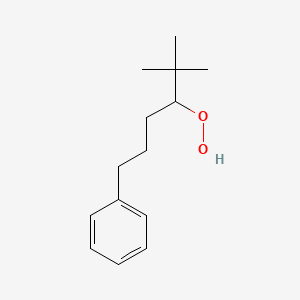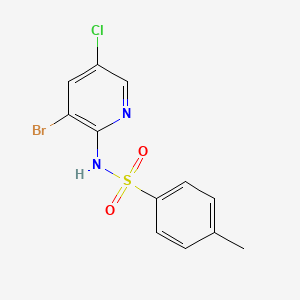
Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent amination to yield the final product. The reaction conditions often involve refluxing the reaction mixture in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The furan ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-4-phenylfuran-2-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetics.
3-Amino-4-(3-methoxyphenyl)furan-2-carboxylic acid: The carboxylic acid derivative, which may have different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
824984-04-5 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl 3-amino-4-(3-methoxyphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-18-14(16)13-12(15)11(8-19-13)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 |
Clé InChI |
QSQZQWAGFVIQOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CO1)C2=CC(=CC=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)


![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)


![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)


